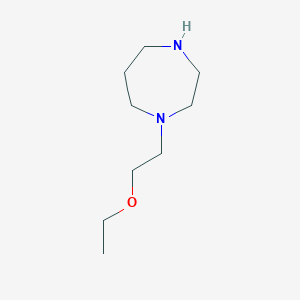![molecular formula C7H12O3 B3081033 1,4-Dioxaspiro[4.4]nonan-6-ol CAS No. 109459-50-9](/img/structure/B3081033.png)
1,4-Dioxaspiro[4.4]nonan-6-ol
Overview
Description
1,4-Dioxaspiro[4.4]nonan-6-ol is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pheromone Research
1,4-Dioxaspiro[4.4]nonan-6-ol compounds are studied for their relevance in pheromone research. One notable example is the identification of 2-Ethyl-1,6-dioxaspiro[4.4]nonan (Chalcogran) as an aggregation pheromone in bark beetles, leading to systematic studies of spirocyclic ketals (Francke & Reith, 1979).
Synthetic Chemistry
The compound has applications in synthetic chemistry, such as in the efficient synthesis of immunosuppressive triterpenoid Phainanoid F, highlighting its potential in pharmaceutical chemistry (Zhang & Nan, 2017).
Stereochemistry and Elimination Reactions
Research on this compound also focuses on its stereochemistry and elimination reactions. This includes the study of bromination and dehydrobromination, which are significant in understanding its chemical properties and potential applications (Lawson et al., 1993).
Solid-Phase Synthesis of Oligonucleotides
The compound is used in the synthesis of oligonucleotides, particularly in the creation of linkers for solid-phase synthesis. This application is crucial in the field of molecular biology and genetics (Leisvuori et al., 2008).
Furan Compounds Study
This compound plays a role in the study of furan compounds, especially in the synthesis and characterization of bromo-derivatives, which have various industrial and pharmaceutical applications (Ponomarev & Peshekhonova, 1969).
Electrolytic Ethoxylation
It is involved in the electrolytic ethoxylation of γ-furylalkanols, illustrating its role in intramolecular alkoxylation processes, significant in organic synthesis (Markushina & Shulyakovskaya, 1970).
Total Synthesis of Cephalosporolides
This compound is crucial in the total synthesis of cephalosporolides E/F, showcasing its use in complex organic synthesis and drug development (Ramana, Suryawanshi & Gonnade, 2009).
Synthesis of Substituted Spiroketals
The compound aids in the synthesis of substituted spiroketals, like chalcogran, indicating its importance in the production of specific chemical structures used in various scientific fields (Sridharan et al., 2011).
Regioselective Synthesis
Its role in regioselective synthesis of dioxaspiro nonanes from trimethylenemethane dianion synthons reflects its versatility in chemical synthesis (Alonso et al., 2005).
Mechanism of Action
Target of Action
It’s known that spiro compounds, a category to which this compound belongs, have been shown to have a broad spectrum of biological activity .
Mode of Action
The exact mode of action of 1,4-Dioxaspiro[4It’s known that spiro compounds interact with various biological targets, leading to a range of effects such as antibiotic, anti-anaphylactic, anti-inflammatory, and antispasmodic activities .
Result of Action
The molecular and cellular effects of 1,4-Dioxaspiro[4Spiro compounds have been shown to exhibit a variety of biological activities, including antibiotic, anti-anaphylactic, anti-inflammatory, and antispasmodic effects .
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-9-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-3-7(6)9-4-5-10-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECBIFLRVTZGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)OCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109459-50-9 | |
| Record name | 1,4-Dioxaspiro[4.4]nonan-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3080954.png)



![N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B3080980.png)


![Methyl [(4-tert-butylphenyl)sulfonyl]acetate](/img/structure/B3080993.png)

![3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B3081012.png)



